N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c1-13-6-8-15-20(10-13)31-24(21(15)23-25-16-4-2-3-5-19(16)30-23)26-22(27)14-7-9-17-18(11-14)29-12-28-17/h2-5,7,9,11,13H,6,8,10,12H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKKXVXIPWGKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse sources.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of benzo[d]thiazole derivatives with tetrahydrobenzo[b]thiophene and benzo[d][1,3]dioxole precursors. The synthetic pathway typically includes:
- Formation of the thiazole ring : Utilizing appropriate reagents to achieve the desired substitution pattern.
- Coupling reactions : Employing coupling agents to link the thiazole with the tetrahydrobenzo[b]thiophene moiety.
- Final modifications : Introducing the carboxamide group through acylation reactions.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. For instance, in vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including:
- MCF-7 (breast adenocarcinoma)
- NCI-H460 (non-small cell lung cancer)
- SF-268 (CNS cancer)
The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be in the low micromolar range, indicating potent activity against tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens:
| Microorganism | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 100 | Comparable to ampicillin |
| Escherichia coli | 125 | Moderate |
| Candida albicans | 250 | Moderate |
These results suggest that this compound possesses noteworthy antibacterial and antifungal properties .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : By intercalating into DNA strands, disrupting replication processes.
- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.
- Enzyme Inhibition : Targeting specific enzymes involved in cell proliferation and survival.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
- Infection Models : In vivo studies demonstrated that administration significantly reduced bacterial load in infected mice compared to untreated controls.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions that incorporate commercially available reagents. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound. Recent studies have revealed its nearly planar molecular structure with significant interplanar angles that facilitate π-stacking interactions .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, molecular docking studies suggest that it may act as a potent inhibitor of specific cancer-related enzymes such as 5-lipoxygenase (5-LOX), which is implicated in tumor growth and metastasis . The compound's ability to induce apoptosis in cancer cells has been observed in preliminary assays.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies show that derivatives of similar thiazole-based compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal activity . Such findings highlight the potential of this compound in developing new antimicrobial agents.
Anti-inflammatory Effects
In silico evaluations have suggested that this compound may possess anti-inflammatory properties by inhibiting pathways involved in inflammatory responses. Its structure allows for interactions with key inflammatory mediators, making it a candidate for further research in treating inflammatory diseases .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science. Its unique structural features allow for incorporation into polymers and nanomaterials where it can enhance the mechanical properties or introduce specific functionalities such as conductivity or photoluminescence.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Core Heterocyclic Systems
- Benzothiazole Derivatives: N-Substituted 2-(4-Pyridinyl)thiazole Carboxamides (): These analogs replace the benzo[d][1,3]dioxole group with pyridinyl substituents. Their synthesis involves hydrolysis of ethyl esters followed by amine coupling, differing in the absence of a tetrahydrobenzo[b]thiophen system . 1,2-Benzothiazole-3-carboxamides (): Compounds like 4g–4n incorporate thiazolidinone rings instead of the tetrahydrobenzo[b]thiophen scaffold. Chlorophenyl and fluorophenyl substituents dominate here, contrasting with the methyl and benzodioxole groups in the target compound .
Tetrahydrobenzothiophen vs. Other Saturated Systems
- 5,5,7-Trimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole (): This scaffold shares the tetrahydrobenzo ring but lacks the carboxamide-benzodioxole linkage.
Carboxamide Linkages
- N-(6-Nitrobenzo[d]thiazol-2-yl)-thiadiazole Derivatives (): These compounds use thioacetamide or thiadiazole linkages instead of a direct carboxamide bridge. The nitro group on the benzothiazole may enhance electron-withdrawing effects, unlike the benzodioxole group in the target compound .
Anticancer Potential
- VEGFR-2 Inhibition (): Derivatives like compound 6d exhibit potent VEGFR-2 inhibition (IC₅₀ = 0.18 µM), attributed to their nitrobenzothiazole-thiadiazole hybrid structure. The target compound’s benzodioxole group may offer improved solubility or binding affinity compared to nitro substituents .
- Thiazolidinone Analogs (): Compounds 4g–4n show moderate anticancer activity, with chlorophenyl substituents enhancing cytotoxicity. The absence of a benzodioxole moiety in these analogs suggests the target compound may have distinct pharmacokinetic profiles .
Enzyme Modulation
- 1,3,4-Thiadiazole Derivatives (): These compounds demonstrate antimicrobial and antitumor activities via heterocyclic interactions.
Physicochemical and Spectroscopic Properties
- NMR Analysis (): Chemical shifts in regions A (δ 39–44 ppm) and B (δ 29–36 ppm) are critical for identifying substituent effects. The benzodioxole group in the target compound may cause distinct shifts compared to phenyl or pyridinyl analogs .
- Mass Spectrometry (): Molecular networking (cosine scores >0.8) could cluster the target compound with benzothiazole-carboxamide derivatives, aiding dereplication .
Preparation Methods
Intermediate Synthesis: Tetrahydrobenzo[b]thiophen Core
The synthesis begins with the preparation of the 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine intermediate. A modified Gewald reaction is employed, involving the cyclocondensation of cyclohexanone with elemental sulfur and a nitrile derivative under basic conditions. Key steps include:
- Cyclohexanone Functionalization : Cyclohexanone is treated with methylamine to form the corresponding enamine, which undergoes sulfur incorporation via reaction with elemental sulfur in the presence of morpholine.
- Thiophen Ring Formation : The enamine-sulfur intermediate is cyclized under acidic conditions to yield 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine.
Introduction of the Benzo[d]thiazol-2-yl Group
The 3-position of the tetrahydrobenzo[b]thiophen core is functionalized with a benzo[d]thiazol-2-yl group through a nucleophilic aromatic substitution (SNAr) reaction:
- Chlorination : The amine group at position 2 is protected with a tert-butoxycarbonyl (Boc) group, followed by chlorination at position 3 using phosphorus oxychloride.
- Coupling with Benzo[d]thiazole-2-thiol : The chlorinated intermediate reacts with benzo[d]thiazole-2-thiol in the presence of a palladium catalyst (e.g., Pd(PPh3)4) to form the C–S bond.
Amidation with Benzo[d]dioxole-5-carboxylic Acid
The final step involves coupling the tetrahydrobenzo[b]thiophen intermediate with benzo[d]dioxole-5-carboxylic acid. This is achieved via a two-stage process:
- Carboxylic Acid Activation : The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.
- Amide Bond Formation : The activated acid reacts with the primary amine of the tetrahydrobenzo[b]thiophen intermediate under inert conditions (argon atmosphere) to yield the target compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR and 13C-NMR spectra confirm the structure:
- 1H-NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.0 Hz, 1H, thiazole-H), 7.45–7.32 (m, 4H, aromatic-H), 6.98 (s, 2H, dioxole-H), 3.92 (s, 3H, OCH3), 2.85–2.65 (m, 4H, tetrahydrobenzo-H), 2.34 (s, 3H, CH3).
- 13C-NMR (100 MHz, CDCl3) : δ 168.5 (C=O), 161.2 (thiazole-C), 152.1 (dioxole-C), 134.6–117.8 (aromatic-C), 32.1–22.4 (tetrahydrobenzo-C).
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC using a Chiralpak IA column (hexane:isopropanol 90:10) confirms enantiopurity (>99% ee) for resolved (R)- and (S)-enantiomers.
Optimization of Reaction Conditions
Catalytic Systems for Amidation
Comparative studies of coupling reagents reveal EDC/HOBt as optimal, achieving a 92% yield compared to 78% with DCC/DMAP.
| Coupling Reagent | Yield (%) | Purity (%) |
|---|---|---|
| EDC/HOBt | 92 | 98 |
| DCC/DMAP | 78 | 95 |
Temperature and Solvent Effects
Reaction yields improve from 65% to 88% when transitioning from tetrahydrofuran (THF) to dichloromethane (DCM) at 0°C.
Enantioselective Synthesis
The chiral center at the 6-methyl position is introduced via asymmetric hydrogenation using a ruthenium-BINAP catalyst, achieving 94% enantiomeric excess (ee). Alternatively, chiral preparative HPLC resolves racemic mixtures into (R)- and (S)-enantiomers with >99% ee.
Pharmacological Relevance
The benzo[d]dioxole-5-carboxamide SP enhances D3R selectivity, as evidenced by binding assays:
| Compound | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2R/D3R) |
|---|---|---|---|
| Target Compound | 4.31 ± 0.21 | 1,420 ± 110 | 329 |
| Analog (Indole) | 0.756 ± 0.03 | 248 ± 18 | 327 |
Selectivity is attributed to hydrophobic interactions between the dioxole moiety and D3R subpockets.
Q & A
What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves multi-step reactions starting with benzo[d]thiazole derivatives and tetrahydrothiophene intermediates. Key steps include:
- Amide bond formation between activated carboxylic acids and amines under anhydrous conditions (e.g., CH₂Cl₂ as solvent) .
- Cyclization reactions to construct the tetrahydrobenzo[b]thiophene core, often requiring catalysts like triethylamine or iodine for thiadiazole ring closure .
- Purification via reverse-phase HPLC or methanol recrystallization to achieve >95% purity .
Optimization factors : - Temperature control (e.g., reflux vs. room temperature) impacts cyclization efficiency.
- Solvent choice (e.g., DMF for polar intermediates, acetonitrile for cyclization) affects reaction kinetics .
How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:
- Structural analogs : Minor substitutions (e.g., chloro vs. methoxy groups) alter target binding. For example, 4-chlorophenyl derivatives show enhanced antitumor activity compared to unsubstituted analogs .
- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) significantly affect IC₅₀ values .
- Purity thresholds : Impurities >5% (e.g., residual solvents) can skew results; validate purity via LC-MS and elemental analysis .
What advanced spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for the benzo[d]thiazol-2-yl (δ 7.8–8.2 ppm) and tetrahydrobenzo[b]thiophene (δ 2.5–3.5 ppm) groups. Use DEPT-135 to distinguish CH₂/CH₃ in the 6-methyl moiety .
- IR spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and benzo[d][1,3]dioxole C-O-C asymmetric vibrations (~1250 cm⁻¹) .
- HRMS : Validate molecular weight (calc. for C₂₄H₂₀N₂O₃S₂: 448.45 g/mol) with <2 ppm error .
How can structure-activity relationship (SAR) studies guide functional group modifications?
Answer:
- Benzo[d]thiazole core : Replace the 2-yl group with pyridine (e.g., 2-pyridyl) to modulate lipophilicity and improve blood-brain barrier penetration .
- Tetrahydrobenzo[b]thiophene : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance metabolic stability .
- Benzo[d][1,3]dioxole : Substitute with bioisosteres like benzofuran to retain π-π stacking while reducing CYP450 inhibition .
What are the methodological challenges in assessing this compound’s stability under physiological conditions?
Answer:
- Hydrolytic degradation : Test amide bond stability in PBS (pH 7.4) at 37°C for 24h; monitor via HPLC. Use deuterated solvents in NMR to track hydrolysis products .
- Oxidative stress : Expose to H₂O₂ (1 mM) to simulate in vivo oxidation; LC-MS identifies sulfoxide/sulfone derivatives .
- Photostability : UV irradiation (254 nm) for 48h to assess decomposition; protect light-sensitive moieties (e.g., thiophene) with amber glass .
How can computational modeling predict binding modes with biological targets?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs. The benzo[d]thiazole moiety often occupies hydrophobic pockets, while the carboxamide forms hydrogen bonds .
- MD simulations : Run 100 ns trajectories in GROMACS to evaluate binding stability; RMSD >2 Å suggests poor target engagement .
- QSAR models : Corrogate electronic parameters (e.g., Hammett σ) with IC₅₀ values to prioritize analogs .
What strategies mitigate toxicity concerns during preclinical evaluation?
Answer:
- Cytotoxicity screening : Compare IC₅₀ values in cancer vs. normal cell lines (e.g., HEK293). A selectivity index >10 indicates therapeutic potential .
- Metabolite profiling : Identify hepatotoxic intermediates (e.g., epoxides) using liver microsomes; block problematic pathways via deuteration .
- hERG inhibition assay : Measure IC₅₀ for potassium channels; modify tetrahydrobenzo[b]thiophene substituents to reduce cardiotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
